2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a thienopyrimidine derivative featuring a cyclopenta-thieno-pyrimidinyl core linked via a thioacetamide bridge to a 5-phenyl-1,2,4-thiadiazole moiety.
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(28-24-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSIYUBSSGOVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel chemical entity that belongs to a class of thieno[2,3-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology. This article reviews the biological activity of this specific compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.55 g/mol. The structure features a thieno[2,3-d]pyrimidine core which is known for its pharmacological versatility.
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes involved in cancer cell proliferation and survival. The specific mechanisms include:
- Inhibition of Kinases : Compounds in this class often inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have shown that related pyrimidine derivatives can inhibit CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Nucleotide Biosynthesis : Some thieno[2,3-d]pyrimidines have been reported to inhibit enzymes involved in purine nucleotide biosynthesis, such as GARFTase (Glycinamide Ribotide Formyltransferase), disrupting the proliferation of cancer cells .
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 8.9 | Inhibition of CDK activity leading to cell cycle arrest |
| HepG2 | 10.1 | Disruption of nucleotide biosynthesis |
Case Studies
-
In Vitro Studies : In vitro assays using the MTT method demonstrated that the compound significantly inhibited the growth of human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cells at varying concentrations .
- For example, at a concentration of 40 µg/mL, the compound showed an inhibition rate exceeding 75% across all tested cell lines.
-
Selectivity Profiling : Further investigations into kinase selectivity revealed that the compound exhibited inhibitory effects on several tyrosine kinases involved in cancer signaling pathways . Notably:
- CDK1/CyclinA2 : 22.51% inhibition
- ALK : 17.36% inhibition
- FGFR1 : 11.82% inhibition
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of thieno[2,3-d]pyrimidine and thiadiazole moieties. The structural features of the compound suggest potential interactions with biological targets due to the presence of sulfur-containing heterocycles, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in nucleotide biosynthesis and cell proliferation . The incorporation of thiadiazole groups may enhance these effects by improving solubility and bioavailability.
Antioxidant Activity
The antioxidant properties of compounds similar to 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that the compound could effectively neutralize free radicals and reduce oxidative stress in biological systems .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of sulfur in the structure may contribute to their ability to disrupt microbial membranes or interfere with metabolic pathways essential for microbial survival .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of thieno[2,3-d]pyrimidine derivatives, compounds were tested against human tumor cell lines such as KB and others expressing folate receptors. Results indicated that specific substitutions at the 6-position significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antioxidant Efficacy Assessment
A comparative analysis was conducted where various derivatives were screened for their antioxidant capabilities using both DPPH and reducing power assays. The findings revealed that certain modifications led to a marked increase in radical scavenging activity compared to established antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
a) Methyl-substituted Cyclopenta-Thieno-Pyrimidine Analogs
- Compound 1: 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () Key Difference: A methyl group at the 2-position of the pyrimidine core and a 5-methylisoxazole substituent. Impact: Methylation at the pyrimidine core may increase metabolic stability but reduce solubility compared to the parent compound. The isoxazole group could alter binding affinity in kinase assays .
b) Phenoxy vs. Thioether Linkages
- Compound 2: N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Key Difference: Oxygen-based linkage (phenoxy) instead of sulfur (thioether) and a simpler phenylacetamide group.
Substituent Variations
a) Heterocyclic Acetamide Moieties
b) Piperazinyl Derivatives
- Compound 3: N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide () Key Difference: Piperazine linker instead of thioether. Impact: Piperazine improves solubility but may reduce metabolic stability due to susceptibility to oxidative dealkylation .
Q & A
Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?
- Methodology : Apply ANOVA to compare yields/purity across ≥3 independent batches. Principal Component Analysis (PCA) can identify critical process parameters. Use control charts (e.g., Shewhart) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
